5-Bromovaleronitrile

Overview

Description

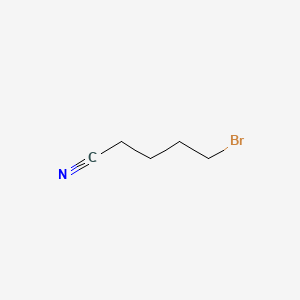

5-Bromovaleronitrile: is an organic compound with the molecular formula C5H8BrN This compound . This compound is characterized by the presence of a bromine atom attached to the fifth carbon of a pentanenitrile chain. It is a colorless to light yellow liquid with a molecular weight of 162.03 g/mol .

Preparation Methods

Classical Nucleophilic Substitution Methods

Reaction of 1,4-Dibromobutane with Potassium Cyanide

The most documented synthesis involves the nucleophilic substitution of 1,4-dibromobutane with potassium cyanide (KCN). Conducted in aqueous medium at 85°C for 48 hours, this reaction proceeds via an Sₙ2 mechanism, where cyanide displaces one bromine atom to yield 5-bromovaleronitrile. Aluminum oxide (Al₂O₃) acts as a catalyst, enhancing reaction efficiency by adsorbing reactants and stabilizing transition states.

Reaction Conditions and Yield:

| Starting Material | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|

| 1,4-Dibromobutane | Al₂O₃ | 85°C | 2 days | 28% |

Despite its simplicity, the method suffers from moderate yields due to competing elimination reactions and di-substitution byproducts. Chromatographic purification is often required to isolate the target compound.

Alternative Pathway Using 1,5-Dibromopentane

A less conventional approach employs 1,5-dibromopentane and KCN under similar conditions. While this route theoretically favors terminal substitution to form this compound, structural analysis suggests the product may instead be 6-bromohexanenitrile due to chain elongation. The ambiguity underscores the need for precise stoichiometric control and advanced characterization techniques.

Industrial-Scale Synthesis and Process Optimization

Large-Scale Reaction Parameters

A pilot-scale synthesis (500 g batch) utilizes pentenonitrile hydrogenation in ethanol at 60°C under hydrogen pressure (0.2 MPa). While this method primarily produces valeronitrile, subsequent bromination using N-bromosuccinimide (NBS) or HBr/peroxide could theoretically yield this compound. However, bromination regioselectivity and side reactions pose challenges.

Optimization Metrics:

- Catalyst: Fe-Mo-Ni-Al alloy increases hydrogenation efficiency (98.4% valeronitrile yield).

- Distillation: Fractional distillation recovers 95% ethanol and isolates valeronitrile at 99.8% purity.

Emerging Synthetic Routes and Applications

Role in Heterocyclic Synthesis

This compound serves as a precursor for N-methylcadaverine, a bioactive alkaloid. A 2018 study demonstrated its use in synthesizing benzimidazolium salts, which are pivotal in ionic liquid chemistry.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: 5-Bromovaleronitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The nitrile group in this compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium cyanide, potassium cyanide.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Substitution: Various substituted pentanenitriles.

Reduction: 5-Aminopentanenitrile.

Oxidation: 5-Bromopentanoic acid.

Scientific Research Applications

Organic Synthesis

Intermediate in Chemical Reactions:

5-Bromovaleronitrile serves as a crucial building block in organic synthesis. It is primarily used to produce 5-bromo-pentanoic acid through hydrolysis. The synthesis process typically involves the reaction of 1,4-dibromobutane with sodium cyanide to yield this compound, followed by hydrolysis in the presence of sulfuric acid to obtain the corresponding acid .

Synthesis of Complex Molecules:

In addition to its use in producing carboxylic acids, this compound is employed in synthesizing more complex molecules. For example, it has been utilized in the enantioselective construction of nitrogen-substituted quaternary centers, showcasing its utility in advanced synthetic methodologies .

Medicinal Chemistry

Pharmaceutical Intermediates:

The compound is significant in pharmaceutical chemistry as an intermediate for various drugs. Its derivatives have been explored for their potential therapeutic effects, particularly in developing anti-inflammatory and antimicrobial agents. The bromine atom in this compound enhances its reactivity and allows for further functionalization, making it a valuable precursor for bioactive compounds .

Research on Biological Activity:

Studies have indicated that compounds derived from this compound exhibit promising biological activities. For instance, research has highlighted its potential cytotoxic effects against cancer cell lines, suggesting that derivatives may be developed into anticancer agents . Additionally, its role in synthesizing coordination compounds has garnered interest due to their potential applications in targeting specific biological pathways.

Material Science

Fluorescent Probes:

Recent advancements have seen the incorporation of this compound into the development of fluorescent probes for detecting various substances. The compound's ability to form host-guest complexes with other molecules enhances its utility in sensor technology, particularly for identifying alcohols and toxic substances .

Nanoparticle Synthesis:

The compound is also being explored for its potential in synthesizing nanoparticles that can be used in drug delivery systems and bioimaging. The interactions between polyphenols and metal ions facilitated by derivatives of this compound are being researched for their application in creating stable and functionalized nanoparticles .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for carboxylic acids | Versatile building block |

| Synthesis of complex molecules | Enables advanced synthetic methodologies | |

| Medicinal Chemistry | Pharmaceutical intermediates | Potential therapeutic effects |

| Cytotoxic effects against cancer | Promising anticancer agent development | |

| Material Science | Fluorescent probes | Enhanced detection capabilities |

| Nanoparticle synthesis | Applications in drug delivery and bioimaging |

Mechanism of Action

The mechanism of action of 5-Bromovaleronitrile involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The nitrile group can undergo reduction or oxidation, leading to the formation of amines or carboxylic acids, respectively .

Comparison with Similar Compounds

- 4-Bromobutyronitrile

- 3-Bromopropionitrile

- 5-Chlorovaleronitrile

- 7-Bromoheptanenitrile

Comparison: 5-Bromovaleronitrile is unique due to its specific chain length and the position of the bromine atom. Compared to 4-Bromobutyronitrile and 3-Bromopropionitrile, it has a longer carbon chain, which can influence its reactivity and the types of reactions it undergoes. The presence of the bromine atom at the fifth position also makes it distinct from 5-Chlorovaleronitrile and 7-Bromoheptanenitrile, which have different halogen atoms or chain lengths .

Biological Activity

5-Bromovaleronitrile, with the chemical formula Br(CH₂)₄CN, is a nitrile compound that has garnered interest in various fields of biological research. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.

- Molecular Weight : 162.04 g/mol

- CAS Number : 5414-21-1

- Boiling Point : 110–111 °C (12 mmHg)

- Density : 1.388 g/mL at 25 °C

Research indicates that this compound may act through multiple pathways, primarily involving its interaction with biological systems at the cellular level. Its structure allows it to participate in various chemical reactions that can lead to biological effects.

In Vitro Studies

- Cytotoxicity : A study assessed the cytotoxic effects of various nitriles, including this compound, on liver cell lines. Results indicated that while some nitriles exhibited significant cytotoxicity, this compound showed a lower toxicity profile compared to others at similar concentrations .

- Anti-inflammatory Effects : In vitro assays demonstrated that this compound could potentially modulate inflammatory pathways. It was shown to inhibit the production of pro-inflammatory cytokines in cultured cells, suggesting a possible application in treating inflammatory diseases .

- Neuroprotective Properties : Preliminary research has indicated that compounds similar to this compound may exert neuroprotective effects by modulating cholinergic signaling pathways. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic deficits are prominent .

Case Study 1: Cytotoxicity Assessment

A study published in Scientific Reports examined the cytotoxic and genotoxic potential of food-borne nitriles, including this compound, using liver cell models. The findings indicated that while some nitriles were highly toxic, this compound exhibited a significantly lower toxicity level, suggesting its safety for consumption at certain doses .

Case Study 2: Neuroprotective Effects

In a separate investigation focused on neuroprotective agents, researchers explored the effects of various nitriles on neuronal cells subjected to oxidative stress. The results indicated that this compound could enhance cell viability and reduce apoptosis in neuronal cultures, supporting its potential use in neuroprotection .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Bromovaleronitrile, and how can its purity be validated?

- Methodological Answer : The compound is often synthesized via nucleophilic substitution or cyclization reactions. For example, it serves as a key intermediate in tandem addition-cyclization reactions with organolithium reagents (e.g., phenyllithium) in tetrahydrofuran (THF) at room temperature . Purity validation requires quantitative analysis using gas chromatography (GC) or high-performance liquid chromatography (HPLC), coupled with nuclear magnetic resonance (NMR) to confirm structural integrity. Metrics such as retention times and spectral peaks (e.g., δ 2.0–3.0 ppm for aliphatic protons in H-NMR) should align with literature data .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Due to its toxicity, researchers must use personal protective equipment (PPE), including nitrile gloves and fume hoods. Storage should be in airtight containers away from oxidizers. Emergency protocols for spills involve neutralization with sodium bicarbonate and disposal via hazardous waste channels. Toxicity data (e.g., LD50) and hazard codes (H301, H311) are critical for risk assessment .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., nitrile stretch at ~2250 cm). Mass spectrometry (MS) confirms molecular weight (m/z 162.03 for CHBrN), while C-NMR resolves carbon environments (e.g., nitrile carbon at ~120 ppm). Quantitative purity assessments require GC with flame ionization detection (FID), ensuring >98% purity for synthetic applications .

Advanced Research Questions

Q. How do reaction conditions influence the yield and selectivity of cyclization reactions involving this compound?

- Methodological Answer : Solvent polarity and temperature significantly impact outcomes. For instance, THF facilitates organolithium-mediated cyclizations at RT, achieving ~69% yield, whereas polar aprotic solvents like DMF may promote side reactions. Microwave-assisted carbonylation (e.g., using Mo(CO)) reduces reaction time but requires precise temperature control (80–100°C) to avoid decomposition . Kinetic studies via in-situ IR spectroscopy can optimize reaction trajectories.

Q. How can researchers resolve contradictions in reported pharmacological effects of derivatives synthesized from this compound?

- Methodological Answer : Discrepancies often arise from impurities or divergent synthetic routes. Replication studies should standardize protocols (e.g., Red-Al® reduction conditions for hydroxymethyl derivatives ). Meta-analyses of pharmacological data (e.g., IC50 values) must account for assay variability. Collaborative validation via open-source sharing of raw data and spectra enhances reproducibility .

Q. What strategies optimize the use of this compound in multi-step syntheses to minimize side reactions?

- Methodological Answer : Sequential protection-deprotection steps (e.g., using HCl in dioxane for hydrochloride salt formation ) prevent undesired nitrile reactivity. Computational modeling (DFT) predicts intermediates’ stability, while flow chemistry setups improve control over reaction parameters like residence time and stoichiometry. Parallel synthesis arrays can screen optimal conditions for scalability .

Q. How do steric and electronic effects of substituents impact the reactivity of this compound in organometallic couplings?

- Methodological Answer : Electron-withdrawing groups (e.g., fluorine in 3-fluorophenyl derivatives) enhance electrophilicity at the nitrile carbon, accelerating nucleophilic additions. Steric hindrance from bulky substituents (e.g., 3-bromo-5-fluorophenyl) may require elevated temperatures or catalytic additives (e.g., Pd/C for cross-couplings). Hammett plots correlate substituent effects with reaction rates .

Q. Methodological and Ethical Considerations

Q. What frameworks ensure rigorous experimental design when studying this compound’s applications?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example, feasibility assessments include reagent availability and safety protocols . Novelty is validated via literature gaps (e.g., understudied pharmacological targets). Ethical review boards must approve protocols involving toxic intermediates .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

- Answer : Detailed supplementary materials must include step-by-step protocols, spectral raw data (e.g., NMR, MS), and instrument calibration details. Use IUPAC nomenclature and SI units (e.g., mL, mmol) per journal guidelines . Screen recordings of software-controlled reactions (e.g., microwave systems) enhance transparency .

Q. Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing yield variability in this compound syntheses?

Properties

IUPAC Name |

5-bromopentanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrN/c6-4-2-1-3-5-7/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWWWGAKVHCSAEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCBr)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60202487 | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5414-21-1 | |

| Record name | 5-Bromovaleronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5414-21-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromopentanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005414211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5414-21-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromopentanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60202487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromopentanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.096 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.